molecular formula C18H19F2N3O B2709990 1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2,4-difluorophenyl)ethan-1-one CAS No. 2310158-71-3

1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2,4-difluorophenyl)ethan-1-one

Cat. No. B2709990
CAS RN: 2310158-71-3
M. Wt: 331.367
InChI Key: DKWXSBSFTBFINB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2,4-difluorophenyl)ethan-1-one is a useful research compound. Its molecular formula is C18H19F2N3O and its molecular weight is 331.367. The purity is usually 95%.
BenchChem offers high-quality 1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2,4-difluorophenyl)ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2,4-difluorophenyl)ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalysis and Synthesis Applications

One of the notable applications is in the realm of catalysis, where derivatives of this compound facilitate the synthesis of trisubstituted imidazoles through environmentally friendly procedures. This process, characterized by high yields and short reaction times, underscores the compound's role in enhancing the efficiency and sustainability of chemical syntheses (Fekri & Nateghi, 2021). Furthermore, the compound's involvement in the synthesis of key intermediates, like erythronolide B seco-acid, highlights its utility in creating complex molecular architectures with potential pharmaceutical applications (Lynch et al., 1994).

Antibacterial and Anticancer Activities

In the biomedical field, derivatives of the compound have shown promising antibacterial activities. This is exemplified by the synthesis of cation-based compounds and polymers, which exhibit enhanced antibacterial effectiveness, indicating potential applications in developing new antimicrobial agents (Guo et al., 2018). Additionally, the compound's derivatives have been evaluated for their anticancer properties. Novel analogues based on the imidazoquinoline framework have demonstrated significant antimicrobial and anticancer activities, offering insights into the design of new therapeutic agents (Kayarmar et al., 2014).

properties

IUPAC Name

2-(2,4-difluorophenyl)-1-(3-imidazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F2N3O/c19-13-2-1-12(17(20)8-13)7-18(24)23-14-3-4-15(23)10-16(9-14)22-6-5-21-11-22/h1-2,5-6,8,11,14-16H,3-4,7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKWXSBSFTBFINB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)CC3=C(C=C(C=C3)F)F)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-difluorophenyl)-1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one

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